molecular formula C22H29FN4O2S B2958866 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 898461-37-5

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2958866
CAS RN: 898461-37-5
M. Wt: 432.56
InChI Key: RSMPMKREPDHLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H29FN4O2S and its molecular weight is 432.56. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Quinazolinone derivatives have been synthesized and characterized for potential biological activities. A study described the preparation of a new derivative through the S-arylation method. This compound showed potent cytotoxic activity against human cancer cell lines such as cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells, indicating its potential as an effective anti-cancer agent. The derivative also displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, which are critical targets in cancer therapy (Riadi et al., 2021).

Analgesic and Anti-inflammatory Activities

Another study focused on the design and synthesis of quinazolinyl acetamides, investigating their analgesic and anti-inflammatory activities. The research highlighted a specific compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, which showed significant analgesic and anti-inflammatory effects, potentially offering a basis for developing new therapeutic agents (Alagarsamy et al., 2015).

Antimicrobial Agents

The antimicrobial potential of quinazoline derivatives has also been explored. One study synthesized new quinazolines as potential antimicrobial agents, showing effectiveness against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This underscores the versatility of quinazolinone derivatives in developing new antimicrobial treatments (Desai et al., 2007).

PET Imaging Applications

Furthermore, research into fluorine-containing quinazolinones for positron emission tomography (PET) imaging has been conducted. Studies on 18F-labeled PET ligands based on quinazolinone structures have shown promise in visualizing translocator protein (TSPO) expression in the brain, offering valuable insights into neuroinflammation and potential applications in neurological disorder diagnostics (Yui et al., 2010).

properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2S/c1-3-26(4-2)13-14-27-19-12-8-5-9-16(19)21(25-22(27)29)30-15-20(28)24-18-11-7-6-10-17(18)23/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMPMKREPDHLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-fluorophenyl)acetamide

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